2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a thiadiazole ring, a urea group, a tert-butyl group, and a trifluoromethyl group. Thiadiazole derivatives are known to exhibit a wide range of biological activities . The tert-butyl group is a common protecting group in organic synthesis . The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a trifluoromethyl group could enhance the lipophilicity of the compound .Scientific Research Applications
Synthesis and Structural Analysis
Research has shown significant interest in the synthesis and structural elucidation of compounds related to 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide. For instance, derivatives of imidazo[1,2-a]pyridine, which share structural similarities with the compound , have been synthesized, and their crystal structures, vibrational properties, and theoretical calculations have been extensively studied. These compounds are highlighted for their potential as core fragments in drug molecules, underscoring the importance of their structural and vibrational analysis in medicinal chemistry (Chen et al., 2021).
Molecular Modeling and Anticancer Screening
Further exploration into the realm of medicinal chemistry has led to the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, followed by structural and spectral characterization using DFT calculations. These compounds were evaluated for their cytotoxic activities against various cancer cell lines, demonstrating the potential of such derivatives in anticancer research (Abu-Melha, 2021).
Glutaminase Inhibition for Cancer Therapy
Another significant application is found in the development of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. These compounds have been synthesized and evaluated for their ability to attenuate the growth of cancer cells, showcasing the therapeutic potential of targeting metabolic pathways in cancer treatment (Shukla et al., 2012).
Anion Binding and Sensing
Research into the anion binding properties of compounds incorporating (thio)ureido moieties, including those structurally related to this compound, has provided insights into the development of new anion receptors. These studies contribute to our understanding of host-guest chemistry and have implications for sensor development and environmental monitoring (Marcos et al., 2014).
Modification for Enhanced Biological Activity
Efforts to modify biologically active compounds with fluorine-containing heterocycles illustrate the ongoing search for molecules with improved pharmacological profiles. Such modifications can lead to the development of new therapeutic agents with potential application in treating various diseases (Sokolov & Aksinenko, 2012).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many thiadiazole derivatives have been found to exhibit antimicrobial activity . The mechanism of action could involve interaction with bacterial proteins or enzymes, disruption of cell wall synthesis, or interference with DNA replication.
Future Directions
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2S2/c1-15(2,3)22-12(26)21-13-23-24-14(28-13)27-8-11(25)20-10-7-5-4-6-9(10)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,25)(H2,21,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZQJAQIZACEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.